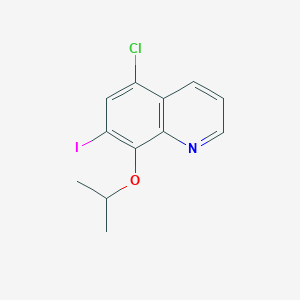

5-Chloro-7-iodo-8-isopropoxyquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-7-iodo-8-propan-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOIDUODKSOSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Quinoline Pharmacophore in Chemical Biology

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and chemical biology. Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and have been successfully developed into a wide array of synthetic drugs with diverse therapeutic applications. The rigid, planar structure of the quinoline ring system provides an ideal framework for the spatial presentation of various functional groups, enabling specific interactions with biological macromolecules such as enzymes and receptors.

The versatility of the quinoline pharmacophore is evident in the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This wide-ranging bioactivity has led to the designation of the quinoline scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple, unrelated biological targets. The ability to readily modify the quinoline core at various positions allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in the optimization of lead compounds in drug development.

Overview of Halogenated and Alkoxyquinoline Derivatives in Contemporary Research

The strategic introduction of halogen atoms and alkoxy groups onto the quinoline (B57606) scaffold represents a key approach in modern medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule.

Halogenated Quinolines: The incorporation of halogens such as chlorine and iodine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized as an important factor in drug-receptor interactions. In the context of quinolines, halogenation has been shown to enhance antimicrobial and anticancer activities. For instance, the presence of a chlorine atom at the 5-position and an iodine atom at the 7-position, as seen in the subject compound's precursor, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), is crucial for its biological effects.

Alkoxyquinolines: The addition of alkoxy groups, such as an isopropoxy group, primarily influences the lipophilicity and steric profile of the quinoline derivative. An increase in lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and altered pharmacokinetic properties. The size and shape of the alkoxy group can also influence how the molecule fits into the binding pocket of a target protein, thereby affecting its potency and selectivity. Research into alkoxyquinoline derivatives has revealed their potential in various therapeutic areas, including as kinase inhibitors and anti-proliferative agents.

Elucidating the Research Landscape of 5 Chloro 7 Iodo 8 Isopropoxyquinoline Within Privileged Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of this compound points to the ether linkage as the most logical point for disconnection. This strategy simplifies the target molecule into two key components: a halogenated quinolinol core and the isopropoxy moiety.

Further deconstruction of Clioquinol would involve the removal of the halogen atoms, leading back to the parent compound, 8-hydroxyquinoline (B1678124) (Oxine). wikipedia.org This core structure is the ultimate starting point for the halogenation steps necessary to build the desired intermediate.

The forward synthetic step, the conversion of 5-Chloro-7-iodo-8-hydroxyquinoline to the target compound, is achieved through an O-alkylation reaction. researchgate.net This transformation is typically accomplished via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of Clioquinol is first deprotonated by a suitable base to form a more nucleophilic quinolinate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl iodide, to form the desired ether linkage.

Common conditions for this type of alkylation are summarized in the table below.

| Parameter | Typical Reagents/Conditions |

| Substrate | 5-Chloro-7-iodo-8-hydroxyquinoline |

| Alkylating Agent | 2-bromopropane, 2-iodopropane |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Acetone, Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing potential side reactions. Stronger bases like sodium hydride ensure complete deprotonation, while polar aprotic solvents like DMF facilitate the SN2 reaction.

Regioselective Halogenation of the Quinoline (B57606) Nucleus

The synthesis of the key intermediate, 5-Chloro-7-iodo-8-hydroxyquinoline, requires the highly specific introduction of chlorine and iodine onto the 8-hydroxyquinoline core. The hydroxyl group at C8 is a powerful activating group and directs electrophilic substitution to the ortho (C7) and para (C5) positions. The challenge lies in controlling the reaction to achieve the desired 5-chloro-7-iodo substitution pattern without forming other isomers or di-halogenated products of the same type (e.g., 5,7-dichloro or 5,7-diiodo).

The iodination of 8-hydroxyquinoline is a well-studied process. Kinetic studies suggest that the reaction proceeds between the oxinate anion and molecular iodine. rsc.org This implies that the reaction is sensitive to pH. To achieve controlled mono-iodination at either the C5 or C7 position, specific iodinating agents and reaction conditions are employed. Common reagents include iodine monochloride (ICl) or a combination of iodine (I₂) and an oxidizing agent. The regioselectivity can be influenced by the solvent and the order of the halogenation steps. For instance, introducing the bulkier iodine atom first may influence the position of the subsequent chlorination. A radical-based direct C-H iodination has also been developed for quinolines, offering an alternative pathway. rsc.orgscispace.com

| Method | Reagents | Typical Position |

| Electrophilic Iodination | I₂, NaHCO₃ | C5 and C7 |

| Iodine Monochloride | ICl | C5 and C7 |

| Radical Iodination | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 (on unsubstituted quinoline) |

Selective chlorination of the 8-hydroxyquinoline nucleus is essential for forming the precursor. Various chlorinating agents can be utilized, with the choice of reagent affecting the selectivity and yield. N-chlorosuccinimide (NCS) is a common reagent used for the chlorination of activated aromatic rings like 8-hydroxyquinoline. nih.gov

Patented industrial processes describe the chlorination of 8-hydroxyquinoline using chlorine gas in a chloroform solvent, with iodine acting as a catalyst, to produce 5,7-dichloro-8-hydroxy-quinoline in high yield. google.com By carefully controlling the stoichiometry, it is possible to favor the formation of 5-chloro-8-hydroxyquinoline. Another approach involves using sulfuryl chloride (SO₂Cl₂) in an inert solvent. Enzymatic methods using flavin-dependent halogenases have also been reported, representing a "green" approach to the specific chlorination of hydroxyquinolines, yielding products like 5-chloro-6-hydroxyquinoline from 6-hydroxyquinoline. usu.eduusu.edu

| Method | Reagents | Key Features |

| N-halosuccinimide | N-chlorosuccinimide (NCS) | Mild conditions, good for activated rings |

| Gaseous Chlorine | Cl₂, I₂ (catalyst) | Industrial scale, can lead to dichlorination |

| Skraup Synthesis | 4-chloro-2-aminophenol, glycerol, H₂SO₄ | Builds the chlorinated ring system directly google.com |

| Enzymatic | Flavin-dependent halogenase | High specificity, environmentally friendly usu.eduusu.edu |

The synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline can therefore proceed via two main pathways:

Chlorination of 8-hydroxyquinoline to form 5-chloro-8-hydroxyquinoline, followed by iodination at the C7 position.

Iodination of 8-hydroxyquinoline to form 7-iodo-8-hydroxyquinoline, followed by chlorination at the C5 position.

Advanced Synthetic Protocols for Quinoline Ring Systems

Beyond the functionalization of a pre-existing quinoline ring, advanced protocols can be used to construct the halogenated quinoline system from acyclic precursors. The most notable of these is the Skraup synthesis. This method involves reacting an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. To obtain a chlorinated quinoline, a substituted aniline such as 4-chloro-2-aminophenol can be used. This approach builds the heterocyclic ring system with the chlorine atom already in place at the desired position, which can then be further functionalized (e.g., iodinated). google.com

More recently, biocatalysis has emerged as a powerful tool. The use of enzymes, such as flavin-dependent halogenases, offers a highly regioselective and environmentally benign alternative to traditional chemical halogenation, which often requires harsh conditions and toxic reagents. usu.eduusu.edu While not yet explicitly reported for the synthesis of Clioquinol, this technology represents a frontier in the synthesis of halogenated quinoline derivatives.

Multicomponent Reactions and Catalytic Annulations

Multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules like quinolines in a single, atom-economical step from three or more starting materials. beilstein-journals.orgnih.gov These one-pot processes are valued for their operational simplicity and ability to rapidly generate molecular diversity. mdpi.com Reactions such as the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, provide a direct route to substituted quinolines. purdue.edu

Catalytic annulation, another cornerstone of heterocyclic synthesis, involves the formation of a ring structure through catalyst-mediated processes. These reactions have evolved significantly, with modern methods often employing transition-metal catalysts to achieve high efficiency and selectivity under mild conditions. mdpi.com Strategies such as copper-catalyzed [3+2+1] annulation or ruthenium-catalyzed intramolecular annulation provide powerful tools for building the quinoline skeleton from various precursors. mdpi.com

| Reaction Type | Catalyst | Reactants | Key Features |

| Doebner Reaction | None (acid/heat promoted) | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids. purdue.edu |

| Cu(0)-catalyzed [3+2+1] Annulation | Cu(0) / AgOTf | Anthranils, Phenylacetaldehydes | Mild conditions, driven by dioxygen as the terminal oxidant. mdpi.com |

| Ruthenium-catalyzed Annulation | [(p-cymene)RuCl2]2 | Enaminones, Anthranils | Involves aza-Michael addition and intramolecular annulation. mdpi.com |

Aza-Diels–Alder Reactions for Functionalized Quinoline Construction

The aza-Diels–Alder reaction is a powerful cycloaddition strategy for synthesizing nitrogen-containing six-membered heterocycles, including the tetrahydroquinoline core that can be subsequently oxidized to a quinoline. The Povarov reaction is a prominent example, typically involving the reaction of an aryl imine (formed from an aniline and an aldehyde) with an electron-rich alkene or alkyne. nih.govescholarship.org

This methodology is particularly relevant as it has been successfully employed to create chlorinated quinoline and benzoquinoline frameworks, demonstrating its utility in synthesizing scaffolds related to the target compound. nih.govrsc.orgescholarship.org The reaction often requires a Lewis acid or protic acid catalyst to activate the imine component towards cycloaddition. nih.gov

| Reaction Name | Components | Catalyst/Conditions | Product Type |

| Povarov Reaction | Aniline, Benzaldehyde, Alkene/Alkyne | Lewis Acid (e.g., BF3·OEt2) or Protic Acid | Tetrahydroquinolines or Quinolines (after oxidation) nih.gov |

| Chlorinated Quinoline Synthesis | 5-chloro-2-methylaniline, Benzaldehyde derivative, Alkyne | Glacial Acetic Acid, Toluene | 5-Chloro-quinoline derivatives nih.gov |

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for quinoline synthesis. researchgate.net These approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption. This contrasts with traditional named reactions like the Skraup synthesis, which often rely on strong acids (e.g., sulfuric acid), high temperatures, and oxidizing agents, leading to significant waste and safety concerns. google.compatsnap.com

Modern eco-friendly methods include the use of recyclable and less toxic catalysts, employing water or ionic liquids as solvents, and utilizing energy-efficient techniques like microwave irradiation. For instance, the use of catalysts such as Indium (III) chloride or FeCl3·6H2O has been reported for efficient quinoline synthesis under milder conditions. researchgate.net

| Approach | Method | Catalyst/Solvent | Advantages |

| Traditional | Skraup Reaction | Concentrated H2SO4, Glycerol | Robust, uses simple starting materials. google.compatsnap.com |

| Green Alternative | Catalytic Condensation | Indium (III) Chloride, Ethanol | Milder conditions, recyclable catalyst, higher yields. researchgate.net |

| Green Alternative | One-pot Synthesis | FeCl3·6H2O | Inexpensive, non-toxic catalyst, simple workup. researchgate.net |

Synthesis of Structural Analogues and Derivative Scaffolds

The synthesis of structural analogues of this compound can be readily envisaged by modifying the synthetic pathway at various stages. This allows for the systematic alteration of substituents on the quinoline core to explore structure-activity relationships.

Variation of the 8-Alkoxy Group: The isopropoxy group can be easily replaced by other alkoxy groups through the Williamson ether synthesis. wikipedia.org By reacting the Clioquinol precursor with different alkyl halides (e.g., methyl iodide for a methoxy (B1213986) group, ethyl bromide for an ethoxy group), a diverse library of 8-alkoxyquinolines can be generated. bsu.edu

Modification of the Halogen Substituents: The 5-chloro and 7-iodo substituents can be altered. Synthesizing analogues with different halogens (e.g., 5,7-dichloro or 5-bromo-7-chloro) would require starting with differently halogenated anilines or developing selective halogenation steps on the 8-hydroxyquinoline core. nih.govnih.gov

Substitution at Other Positions: Further derivatization can be achieved by introducing substituents at other positions on the quinoline ring. For example, the Mannich and Betti reactions are multicomponent reactions that can be used to introduce aminomethyl groups onto the 8-hydroxyquinoline scaffold, often at the C-7 position, creating a different class of derivatives. nih.gov

Transformation of Halogen Substituents

The presence of both a chloro and an iodo substituent on the aromatic core is a key feature for derivatization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective and sequential functionalization, primarily through nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Common nucleophiles used in these transformations include alkoxides, thiolates, and amines, leading to the formation of new ethers, thioethers, and aminoquinolines, respectively.

| Nucleophile (Nu-H) | Reagent/Conditions | Product at C7 | Product at C5 |

| R-OH (Alcohol) | NaH, THF, Heat | 5-Chloro-8-isopropoxy-7-alkoxyquinoline | 7-Iodo-8-isopropoxy-5-alkoxyquinoline |

| R-SH (Thiol) | K2CO3, DMF | 5-Chloro-8-isopropoxy-7-(alkylthio)quinoline | 7-Iodo-8-isopropoxy-5-(alkylthio)quinoline |

| R2NH (Amine) | Strong Base, Heat | N,N-Dialkyl-5-chloro-8-isopropoxyquinolin-7-amine | N,N-Dialkyl-7-iodo-8-isopropoxyquinolin-5-amine |

This table represents potential transformations based on established principles of nucleophilic aromatic substitution on halogenated quinolines.

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used strategy for modifying the halogenated positions of this compound. The carbon-iodine bond at the C7 position is significantly more reactive than the carbon-chlorine bond at C5 in typical palladium-catalyzed processes. This differential reactivity allows for highly selective functionalization at the C7 position while leaving the C5 chloro group intact for subsequent transformations. researchgate.netrsc.org

This chemoselectivity enables a stepwise approach to building molecular complexity. A variety of coupling partners can be introduced, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction introduces aryl or vinyl groups by coupling with boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.net

Sonogashira Coupling : This method forms a C-C bond by reacting the C7-iodo group with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

Heck Coupling : This reaction involves the coupling of the C7-iodo position with alkenes to form substituted olefins. researchgate.net

Table of Selective Cross-Coupling Reactions at the C7-Iodo Position

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Structure (C7-Modified) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4 / Na2CO3 | 7-Aryl-5-chloro-8-isopropoxyquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI / Et3N | 5-Chloro-7-(alkynyl)-8-isopropoxyquinoline |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand / NaOtBu | N,N-Dialkyl-5-chloro-8-isopropoxyquinolin-7-amine |

| Heck | Alkene (CH2=CHR) | Pd(OAc)2 / Et3N | 7-(Alkenyl)-5-chloro-8-isopropoxyquinoline |

This table illustrates common transition metal-catalyzed reactions selectively targeting the more reactive C-I bond.

Modifications of the Isopropoxy Group

The 8-isopropoxy group, while generally stable, can be cleaved or modified under specific, often acidic, conditions.

Aryl ethers can be cleaved using strong protic or Lewis acids. wikipedia.orgorgoreview.com Treatment of this compound with reagents like boron tribromide (BBr₃) or strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures results in the cleavage of the ether bond. masterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack on the isopropyl group. The result is the formation of the corresponding phenol, 5-chloro-7-iodo-8-hydroxyquinoline (also known as clioquinol), a well-studied compound in its own right. rroij.com

| Reagent | Conditions | Products |

| BBr3 | CH2Cl2, -78 °C to RT | 5-Chloro-7-iodo-8-hydroxyquinoline + Isopropyl bromide |

| HBr (conc.) | Reflux | 5-Chloro-7-iodo-8-hydroxyquinoline + Isopropyl bromide |

| HI (conc.) | Reflux | 5-Chloro-7-iodo-8-hydroxyquinoline + Isopropyl iodide |

This table shows common methods for the cleavage of the isopropoxy ether to yield the corresponding 8-hydroxyquinoline.

Functionalization of the Quinoline Core and Peripheral Modifications

Beyond transformations of the existing substituents, the quinoline ring itself can be functionalized through modern synthetic methods, particularly directed C-H activation. researchgate.net

Transition metal-catalyzed C-H functionalization allows for the introduction of new substituents at positions not previously functionalized, offering an atom-economical route to novel derivatives. mdpi.com In the quinoline system, the nitrogen atom can act as a directing group, facilitating reactions at adjacent or electronically favored positions, such as C2 and C8. nih.gov Since the C8 position is already occupied by the isopropoxy group, C-H activation reactions on this scaffold would likely be directed toward other positions of the quinoline core. The electronic influence of the existing chloro, iodo, and isopropoxy groups would also play a critical role in determining the regioselectivity of such transformations. These advanced methods can be used to forge new C-C or C-heteroatom bonds directly on the quinoline backbone. nih.gov

| Reaction Type | Reagent/Catalyst | Potential Position of Functionalization | Product Type |

| C-H Arylation | Ar-X, Pd catalyst | C2 or C4 | Aryl-substituted quinoline derivative |

| C-H Alkenylation | Alkene, Rh or Ru catalyst | C2 or C4 | Alkenyl-substituted quinoline derivative |

This table outlines potential C-H functionalization pathways on the quinoline core, based on established directing group principles.

Synthesis of Fused Polycyclic Systems

The strategic positioning of iodo and isopropoxy groups on the 5-chloro-8-isopropoxyquinoline scaffold provides a versatile platform for the construction of fused polycyclic systems. The C-7 iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization to generate novel heterocyclic structures. Methodologies such as Sonogashira coupling followed by cyclization, as well as intramolecular Heck and Buchwald-Hartwig amination reactions, represent powerful tools for forging new rings onto the quinoline core.

While direct experimental studies on the synthesis of fused polycyclic systems originating from this compound are not extensively documented in the current literature, the reactivity of analogous 7-iodo-8-alkoxyquinolines provides a strong basis for predicting its synthetic utility. Palladium-catalyzed reactions are well-established for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, which are pivotal for subsequent ring-closure events.

A prevalent and effective strategy for constructing fused heterocyclic rings onto a quinoline framework involves a two-step sequence: a Sonogashira coupling reaction followed by an intramolecular cyclization. This approach leverages the reactivity of the C-7 iodo group to introduce an alkyne substituent, which then undergoes a ring-closing reaction with the adjacent 8-isopropoxy group (or a derivative thereof) to form a new heterocyclic ring, such as a furan (B31954) or pyran ring.

For instance, a general and efficient pathway to synthesize furo[3,2-h]quinoline derivatives has been developed. This method utilizes a palladium/copper-catalyzed Sonogashira cross-coupling of a 7-iodo-8-alkoxyquinoline with a terminal alkyne. The resulting 7-alkynyl-8-alkoxyquinoline intermediate is then subjected to an intramolecular cyclization to yield the fused furo[3,2-h]quinoline system. The isopropoxy group in this compound can act as a protecting group for the 8-hydroxyl functionality, which can be deprotected to facilitate cyclization.

The following tables outline the key steps and representative results for the synthesis of furo[3,2-h]quinolines from a generic 7-iodo-8-alkoxyquinoline precursor, illustrating a plausible synthetic route for the derivatization of this compound.

Table 1: Sonogashira Coupling of 7-Iodo-8-methoxyquinoline with Phenylacetylene

| Parameter | Value |

| Reactants | 7-Iodo-8-methoxyquinoline, Phenylacetylene |

| Catalyst System | PdCl₂(PPh₃)₂, CuI |

| Base | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Product | 8-Methoxy-7-(phenylethynyl)quinoline |

| Yield | 95% |

Table 2: Intramolecular Cyclization of 8-Methoxy-7-(phenylethynyl)quinoline

| Parameter | Value |

| Reactant | 8-Methoxy-7-(phenylethynyl)quinoline |

| Reagent | HBr (48% aq.) |

| Solvent | - |

| Temperature | 120 °C |

| Reaction Time | 2 hours |

| Product | 2-Phenylfuro[3,2-h]quinoline |

| Yield | 82% |

This two-step sequence demonstrates a high-yielding and versatile method for the construction of fused furan rings onto the quinoline scaffold. The adaptability of the Sonogashira coupling to a wide range of terminal alkynes allows for the introduction of diverse substituents onto the newly formed heterocyclic ring, thereby enabling the generation of a library of novel fused polycyclic compounds derived from this compound. Further intramolecular cyclization strategies, such as those based on Heck or Buchwald-Hartwig reactions, could similarly be employed to construct other fused systems, including those containing nitrogen or larger rings.

Based on a thorough review of available scientific literature, there is a significant lack of specific published research on the biological activities of This compound corresponding to the detailed outline provided. The vast majority of accessible studies focus on the structurally related compound, 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol).

The substitution of the hydroxy group in Clioquinol with an isopropoxy group represents a significant molecular change that would likely alter the compound's biological and pharmacological properties. Therefore, extrapolating data from Clioquinol to describe this compound would be scientifically inaccurate and speculative.

Consequently, it is not possible to generate a factually accurate and verifiable article that strictly adheres to the requested outline for this compound at this time. The specific data required for the sections on antimicrobial spectrum, antifungal efficacy, impact on biofilm formation, modulation of protein kinases, and disruption of tubulin polymerization for this particular compound are not present in the available search results.

Further research and publication of data specifically investigating this compound are needed before a comprehensive article on its biological activities can be written.

Biological Activities and Mechanistic Investigations: in Vitro and Preclinical Studies

Anti-proliferative and Apoptotic Mechanisms in Cellular Models (Excluding Clinical Cancer Data)

Influence on Cell Cycle Progression

No studies detailing the influence of 5-Chloro-7-iodo-8-isopropoxyquinoline on cell cycle progression have been found in the reviewed scientific literature.

Inhibition of Angiogenesis in Preclinical Contexts

There is no available data from preclinical studies investigating the potential inhibitory effects of this compound on angiogenesis.

Effects on Intracellular Biosynthetic Processes

Inhibition of DNA Synthesis in Experimental Systems

No experimental data was found regarding the effect of this compound on the inhibition of DNA synthesis.

Inhibition of RNA Synthesis in Experimental Systems

Scientific literature lacks information on the inhibitory effects of this compound on RNA synthesis in experimental models.

Inhibition of Protein Synthesis in Experimental Systems

There are no research findings available that describe the impact of this compound on protein synthesis.

Metal Chelation Properties and Biological Implications (Excluding Clinical Disease Treatment)

The metal chelation capability of quinoline (B57606) derivatives is often attributed to the presence of a hydroxyl group at the 8-position, which can coordinate with metal ions. In this compound, this hydroxyl group is replaced by an isopropoxy group. This structural change is expected to significantly diminish or eliminate its metal-chelating properties. However, no specific experimental studies confirming or refuting the metal chelation properties of this compound or their biological implications were identified.

Coordination Chemistry with Essential Metal Ions

5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol), a closely related compound to this compound, is well-recognized for its potent metal-chelating capabilities. researchgate.net This characteristic is central to its biological effects. The molecule typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.net This interaction leads to the formation of stable metal complexes.

Research has demonstrated the ability of clioquinol (B1669181) to form complexes with a variety of divalent and trivalent metal ions. researchgate.net Among the essential metal ions, its coordination with zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) has been notably studied. researchgate.netnih.govnih.gov The formation of these complexes can significantly alter the physicochemical properties of both the compound and the metal ion, influencing their bioavailability and biological activity.

The stability of these metal complexes is a crucial factor in their biological impact. For instance, studies have shown that the zinc and iron(III) complexes of clioquinol are more stable than the corresponding complexes of the parent compound, oxine (8-hydroxyquinoline). researchgate.net This increased stability is thought to be influenced by the presence of the halogen substituents on the quinoline ring. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided further insights into the coordination properties of clioquinol with zinc. nih.gov These studies suggest that in an aqueous environment, clioquinol can form a 1:2 stoichiometric complex with Zn(II), resulting in a neutral and lipophilic compound. nih.gov The preferred coordination geometry around the zinc ion in these complexes can vary, with evidence suggesting the possibility of tetrahedral, pentacoordinate, or hexacoordinate structures, often involving water molecules. nih.gov

The following table summarizes the coordination behavior of 5-chloro-7-iodo-8-hydroxyquinoline with select essential metal ions.

| Metal Ion | Coordination Mode | Key Findings |

| Zinc (II) | Bidentate (N, O) | Forms stable, neutral, and lipophilic 1:2 complexes. researchgate.netnih.gov |

| Copper (II) | Bidentate (N, O) | Forms stable complexes. researchgate.net |

| Nickel (II) | Bidentate (N, O) | Forms lipophilic chelates that can alter metal distribution in tissues. nih.gov |

| Iron (III) | Bidentate (N, O) | Forms highly stable complexes. researchgate.net |

Influence of Metal Complexation on Subcellular Processes

The formation of lipophilic metal complexes by 5-chloro-7-iodo-8-hydroxyquinoline is a key mechanism by which it can influence subcellular processes. These neutral complexes can more readily cross cellular membranes, leading to an altered intracellular and tissue distribution of essential metal ions. nih.gov

A preclinical study in mice demonstrated that the oral co-administration of clioquinol with nickel (Ni²⁺), zinc (Zn²⁺), or mercury (Hg²⁺) led to a significant increase in the tissue concentrations of these metals compared to the administration of the metals alone. nih.gov This effect was most pronounced for nickel, followed by zinc and mercury. nih.gov The study suggested that the ability of clioquinol to facilitate the uptake of these metals into cells is related to the relative lipophilicity of the corresponding metal-clioquinol complexes. nih.gov

This altered metal homeostasis can have profound effects on various subcellular processes. Essential metals like zinc and copper are crucial cofactors for numerous enzymes and transcription factors involved in a wide range of cellular functions, including signaling pathways, antioxidant defense, and DNA synthesis. By modulating the intracellular concentrations of these metals, this compound-metal complexes can indirectly influence these fundamental processes.

Neurobiological Interactions in In Vitro and Animal Models

The neurobiological effects of this compound and its analogs have been investigated in various in vitro and preclinical models. These studies have revealed interactions with key neurotrophic factors and direct impacts on neuronal cell functions.

Modulation of Nerve Growth Factor (NGF) Activity

Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons. mdpi.com In vitro studies using organ cultures of neonatal rat superior cervical ganglia have shown that 5-chloro-7-iodo-8-hydroxyquinoline can modulate the activity of NGF. nih.govnih.gov

Specifically, clioquinol was found to inhibit the NGF-induced stimulation of RNA synthesis. nih.govnih.gov While NGF typically promotes a significant increase in RNA and protein synthesis in these neuronal cultures, the presence of clioquinol abolished this stimulatory effect on RNA synthesis. nih.gov Interestingly, the study noted that this inhibition of NGF-stimulated RNA synthesis did not appear to be primarily caused by the metal-chelating properties of clioquinol, as other chelating agents did not produce the same effect. nih.gov

This finding suggests a more specific interaction between the compound and the NGF signaling pathway. The ability of this compound and related compounds to interfere with the action of NGF raises important questions about their potential effects on neuronal populations that are dependent on this neurotrophin for their maintenance and function. nih.gov

Impact on Neuronal Cell Functions in Preclinical Research

Beyond its modulation of NGF activity, 5-chloro-7-iodo-8-hydroxyquinoline has been shown to have direct effects on fundamental neuronal cell functions in preclinical research. The same in vitro studies utilizing neonatal rat superior cervical ganglia revealed that clioquinol dose-dependently inhibited both DNA and protein synthesis, irrespective of the presence of NGF. nih.gov

At a concentration of 10 µM, clioquinol completely inhibited DNA and protein synthesis in this neuronal cell culture model. nih.gov This broad inhibition of macromolecule synthesis indicates a significant impact on the basic cellular machinery required for neuronal survival, growth, and function. Further investigation into the structure-activity relationship suggested that the 8-hydroxyquinoline (B1678124) core is essential for this inhibitory activity, and that the lipophilicity of the derivatives is a key factor for potent inhibition. nih.gov

The following table summarizes the observed effects of 5-chloro-7-iodo-8-hydroxyquinoline on neuronal cell functions in preclinical models.

| Cellular Process | Model System | Observed Effect |

| NGF-stimulated RNA synthesis | Neonatal rat superior cervical ganglia | Inhibition nih.govnih.gov |

| DNA synthesis | Neonatal rat superior cervical ganglia | Dose-dependent inhibition nih.govnih.gov |

| Protein synthesis | Neonatal rat superior cervical ganglia | Dose-dependent inhibition nih.govnih.gov |

These findings underscore the potent biological activity of this compound and related compounds at the cellular level, particularly within the context of the nervous system. The interplay between its metal-chelating properties and its direct effects on neuronal macromolecular synthesis presents a complex mechanism of action that warrants further investigation.

Structure Activity Relationship Sar Studies of 5 Chloro 7 Iodo 8 Isopropoxyquinoline Analogues

Correlating Halogen Substitutions with Biological Potency and Selectivity

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 5-Chloro-7-iodo-8-isopropoxyquinoline analogues. The presence of a chlorine atom at the C5 position and an iodine atom at the C7 position creates a unique electronic and steric environment that significantly influences the compound's interaction with biological targets.

The combination of a smaller, more electronegative chlorine atom at C5 and a larger, more polarizable iodine atom at C7 in this compound is thought to provide a balance of properties that can enhance both potency and selectivity. The varying sizes and electronic properties of different halogens (e.g., F, Cl, Br, I) can lead to distinct interactions with target proteins, thereby affecting the selectivity profile of the analogues. For example, in a series of 2-alkyl-5,7-dichloro-8-hydroxyquinolines, the presence of the two chlorine atoms was found to be important for their antiviral activity against the dengue virus. mdpi.com

| Compound Analogue | C5-Substituent | C7-Substituent | Observed Biological Effect |

| 5-Chloro-7-iodo-8-hydroxyquinoline | Cl | I | Significant anticancer and antifungal activity. dovepress.commdpi.com |

| 5,7-Dichloro-8-hydroxyquinoline | Cl | Cl | Potent antiviral and antibacterial activity. mdpi.com |

| 5,7-Dibromo-8-hydroxyquinoline | Br | Br | Strong antiproliferative activity against various tumor cell lines. |

| 5-Nitro-8-hydroxyquinoline | NO2 | H | More potent anticancer agent than clioquinol (B1669181) in some studies. researchgate.net |

Investigating the Role of the Isopropoxy Group in Modulating Activity

The substitution at the C8 position of the quinoline ring is another critical factor in determining the biological activity of this class of compounds. In this compound, the presence of an isopropoxy group (-OCH(CH₃)₂) in place of a hydroxyl group (-OH) found in the well-studied clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a key modification. This change from a hydroxyl to an isopropoxy group has several important implications for the molecule's properties and, consequently, its biological activity.

Firstly, the replacement of the acidic proton of the hydroxyl group with an isopropyl group removes the compound's ability to act as a proton donor and significantly alters its metal-chelating properties. The 8-hydroxyquinolines are known to be potent metal chelators, a property linked to many of their biological effects. nih.gov The 8-isopropoxy analogue would not share this mechanism of action, suggesting its biological activity arises from different interactions.

Secondly, the isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This enhanced lipophilicity can affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It may lead to better cell membrane permeability, potentially increasing intracellular concentrations and enhancing activity, but it could also lead to different tissue distribution and metabolic pathways.

Studies on other 8-alkoxyquinoline derivatives have shown that the nature of the alkoxy group can have a profound impact on biological activity. For instance, in a series of antibacterial quinolones, 8-methoxy derivatives displayed potent activity, whereas the corresponding 8-ethoxy derivatives were found to be less active but possessed a better safety profile. This suggests that the size and nature of the alkyl group in the 8-alkoxy substituent are crucial for optimizing the therapeutic index. The branched nature of the isopropoxy group in this compound likely imparts specific steric and electronic properties that modulate its interaction with biological targets in a distinct manner from linear alkoxy groups.

| C8-Substituent | Key Property Change | Potential Impact on Biological Activity |

| Hydroxy (-OH) | Metal chelation, H-bond donor | Activity often linked to metal ion homeostasis. |

| Methoxy (B1213986) (-OCH₃) | Increased lipophilicity (vs. OH), No H-bond donation | Altered membrane permeability and target interactions. |

| Ethoxy (-OCH₂CH₃) | Further increased lipophilicity | Potentially lower activity but improved safety profile. |

| Isopropoxy (-OCH(CH₃)₂) | Bulky, increased lipophilicity | Specific steric interactions with target, altered ADME profile. |

Impact of Quinoline Core Modifications on Biological Efficacy

Modifications to the fundamental quinoline core of this compound can have a substantial impact on its biological efficacy. The quinoline scaffold itself is a versatile platform, and alterations to its structure can fine-tune the compound's properties to enhance its therapeutic potential.

Another approach is the modification of the quinoline ring system itself. This can include the synthesis of quinoline isosteres, where the nitrogen atom is repositioned within the bicyclic system, or the fusion of additional rings to the quinoline core. Such fundamental changes to the scaffold can lead to the discovery of novel analogues with completely different biological profiles or improved properties over the parent compound. The inherent aromaticity and planarity of the quinoline ring are often important for its biological activity, for instance, through intercalation with DNA. nih.gov Therefore, modifications that disrupt these features would be expected to have a significant effect on efficacy.

| Modification Type | Example | Potential Effect on Efficacy |

| Substitution at C2/C4 | Introduction of alkyl or aryl groups | Altered binding affinity and selectivity for the target. |

| Ring Isosteres | Moving the nitrogen atom (e.g., isoquinoline) | Changes in basicity and hydrogen bonding capacity. |

| Ring Fusion | Addition of another aromatic or heterocyclic ring | Increased planarity, potential for enhanced DNA intercalation. |

Computational Chemistry and In Silico Approaches for SAR Prediction

In modern drug discovery, computational chemistry and in silico approaches play a pivotal role in predicting the structure-activity relationships of novel compounds like this compound and its analogues. These methods offer a rapid and cost-effective way to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and biological testing.

One of the most common in silico techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. By analyzing a dataset of known active and inactive analogues, these models can identify the key molecular descriptors that are correlated with the desired biological effect. For quinoline derivatives, these descriptors might include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric features (e.g., molecular volume, surface area).

Molecular docking is another powerful computational tool used to predict the binding mode and affinity of a ligand to its biological target, typically a protein or enzyme. For this compound analogues, docking studies can provide valuable insights into how the different substituents (halogens, isopropoxy group) interact with the amino acid residues in the binding pocket of a target protein. This information can guide the rational design of new analogues with improved binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target interactions by simulating the dynamic behavior of the complex over time. This can help to assess the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. By employing these in silico approaches, researchers can gain a deeper understanding of the SAR of this compound analogues and accelerate the development of new and more effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-7-iodo-8-isopropoxyquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring system and the protons of the isopropoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the isopropoxy group. The isopropoxy group would exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃), with coupling between them.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbons of the isopropoxy group would be observed in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.5 - 8.5 | m | - |

| Isopropoxy-CH | 4.5 - 5.0 | sept | ~6.0 |

| Isopropoxy-CH₃ | 1.3 - 1.5 | d | ~6.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 160 |

| Isopropoxy-CH | 70 - 75 |

| Isopropoxy-CH₃ | 20 - 25 |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₂H₁₁ClINO).

The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of the isopropoxy group or cleavage of the quinoline ring system. Common fragmentation pathways for related quinoline derivatives often involve the loss of substituents from the aromatic ring.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁ClINO |

| Monoisotopic Mass | 346.9523 u |

| Molecular Weight | 347.58 g/mol |

| Predicted [M]⁺ | m/z 347 |

| Predicted [M+2]⁺ | m/z 349 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic isopropoxy group, C=C and C=N stretching vibrations from the aromatic system, and C-O stretching from the ether linkage of the isopropoxy group. The presence of the C-Cl and C-I bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum. The specific frequencies of these vibrations can provide confirmatory evidence for the compound's structure. For instance, IR spectra of related compounds like 5-chloro-7-iodo-8-hydroxyquinoline show characteristic stretching vibrations for the quinoline ring at approximately 1576 cm⁻¹ and 1489 cm⁻¹.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1050 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

| C-I Stretch | 500 - 600 | Medium |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are vital for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

A reversed-phase HPLC method would likely be developed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of the compound would depend on its polarity; the isopropoxy group makes it more nonpolar than its hydroxy analogue, 5-chloro-7-iodo-8-hydroxyquinoline. The purity of the compound can be determined by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The development of such methods is informed by existing protocols for similar compounds, such as the HPLC analysis of 5-chloro-7-iodo-8-hydroxyquinoline mdpi.com.

Table 5: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of polysubstituted quinolines is a mature field, yet there is a continuous drive for innovation focused on efficiency, selectivity, and environmental sustainability. rsc.org Traditional methods like the Skraup and Doebner-von Miller syntheses often require harsh conditions. rsc.orgnih.gov Future research for compounds like 5-Chloro-7-iodo-8-isopropoxyquinoline should prioritize the development of more sophisticated and greener synthetic strategies.

Key areas of exploration include:

Transition Metal-Catalyzed Reactions: Methodologies employing catalysts based on rhodium, ruthenium, cobalt, and copper have emerged as powerful tools for constructing the quinoline (B57606) core via C-H activation and annulation strategies. mdpi.com These reactions can offer high yields and regioselectivity under milder conditions, providing efficient pathways to complex quinoline derivatives. rsc.orgmdpi.com

Electrophilic Cyclization: The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines presents a mild and effective route to quinolines bearing halogens or other functional groups at the 3-position. nih.gov Adapting such methods could provide novel entry points to halogenated quinoline precursors.

Flow Chemistry and Microwave Irradiation: The adoption of continuous flow reactors and microwave-assisted synthesis can significantly shorten reaction times, improve yields, and enhance safety and scalability. rsc.org A modified Doebner–von Miller reaction has been successfully adapted to a flow reactor, demonstrating the potential for greener production of quinoline derivatives. rsc.org

One-Pot Procedures: Designing multi-component, one-pot reactions minimizes waste and purification steps. rsc.org Future synthetic designs should aim for cascade reactions where multiple bonds are formed in a single operation to build the substituted quinoline framework efficiently. acs.orgorientjchem.org

These advanced synthetic approaches would not only facilitate the scalable production of this compound but also enable the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Identification of Undiscovered Molecular Targets and Cellular Pathways

Quinoline derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comorientjchem.orgeurekaselect.com For a specifically substituted compound like this compound, the precise molecular targets and mechanisms of action remain to be discovered. The unique combination of chloro, iodo, and isopropoxy substituents presents a distinct electronic and steric profile that could confer novel biological activities.

Future research should focus on:

Target Deconvolution: Employing modern chemical biology techniques such as affinity chromatography, activity-based protein profiling, and thermal shift assays to identify the specific protein binding partners of the compound within the cell.

Phenotypic Screening and Pathway Analysis: High-content screening across various cancer cell lines or microbial strains can reveal patterns of activity. Subsequent transcriptomic and proteomic analyses can then elucidate the cellular pathways that are modulated by the compound, pointing towards its mechanism of action. nih.gov

Exploration of Novel Target Classes: While many quinolines target kinases or DNA topoisomerases, the structural features of this compound may allow it to interact with less conventional targets like heat shock proteins (Hsp90), histone deacetylases (HDACs), or proteins involved in cell cycle regulation and apoptosis. nih.govresearchgate.net The related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), is known to inhibit nerve growth factor-induced RNA synthesis, suggesting that its derivatives could interact with pathways related to nucleic acid metabolism. nih.govnih.gov

Uncovering novel molecular targets is crucial for defining the therapeutic potential of new quinoline compounds and for identifying patient populations that are most likely to respond to treatment.

Exploration of New Preclinical Disease Models for Efficacy Assessment

The successful translation of a promising compound from the laboratory to the clinic depends heavily on the predictive power of preclinical models. Traditional two-dimensional cell cultures and standard animal models often fail to capture the complexity of human diseases. To rigorously assess the efficacy of next-generation quinoline derivatives, it is imperative to utilize more sophisticated and clinically relevant model systems.

Future preclinical evaluations should incorporate:

Three-Dimensional (3D) Organoid Cultures: Patient-derived organoids can more accurately mimic the architecture, cellular heterogeneity, and drug responses of original human tumors. Testing quinoline compounds in these models can provide more reliable data on anti-cancer efficacy.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genetic and histological characteristics of the original cancer. These models are invaluable for in vivo efficacy studies and for exploring biomarkers of response.

Syngeneic and Humanized Mouse Models: To evaluate the interplay between a quinoline-based drug and the immune system, syngeneic models (with a competent immune system) or mice with a reconstituted human immune system are essential. These models are critical for assessing immuno-oncology combinations.

Specialized Infection Models: For assessing antimicrobial potential, advanced models of biofilm formation or intracellular infection can provide deeper insights into a compound's effectiveness compared to standard planktonic culture assays.

By leveraging these advanced preclinical models, researchers can gain a more accurate understanding of a compound's therapeutic potential and mechanism of action in a context that more closely resembles human disease.

Rational Design of Next-Generation Quinoline-Based Compounds

The design of future quinoline-based therapeutics will be driven by a rational, structure-based approach to optimize potency, selectivity, and pharmacokinetic properties. Starting with a scaffold such as this compound, medicinal chemists can systematically modify its structure to enhance desired biological activities while minimizing off-target effects.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogues is fundamental. For instance, SAR studies on other quinolines have shown that the type and position of substituents are critical for activity. nih.govorientjchem.org Modifying the 8-isopropoxy group to other alkoxy or amino side chains, or altering the halogen pattern at the 5- and 7-positions, could profoundly impact target binding and cellular activity. nih.gov

Computational and Molecular Modeling: In silico techniques, including molecular docking and dynamics simulations, can predict how novel quinoline derivatives bind to specific protein targets. nih.gov This allows for the prioritization of synthetic targets that are most likely to have improved affinity and selectivity.

Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores that have known biological activity is a proven strategy for creating multi-target agents or overcoming drug resistance. rsc.org For example, creating hybrids of quinoline and chalcone (B49325) moieties has yielded potent anticancer agents. rsc.org

Pharmacokinetic Optimization: Early assessment and optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are crucial. Modifications to the quinoline structure can be made to improve solubility, metabolic stability, and bioavailability, increasing the likelihood of developing a successful drug candidate. orientjchem.org

Through this iterative cycle of design, synthesis, and testing, researchers can develop next-generation quinoline compounds with superior therapeutic profiles, tailored for specific diseases and molecular targets.

常见问题

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational studies (e.g., DFT calculations) reveal that the C7 position is activated for electrophilic iodination due to electron-donating effects from the adjacent isopropoxy group. Experimental validation involves competitive iodination of model compounds and kinetic isotope effect studies. Contradictions in literature may arise from solvent polarity effects on transition-state stabilization .

Q. How do solvent polarity and catalyst choice impact the efficiency of isopropoxy group installation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of isopropoxide ions but may promote side reactions (e.g., elimination). Catalysts like CuI or Pd(PPh₃)₄ can accelerate substitutions but require rigorous exclusion of moisture. Systematic optimization via Design of Experiments (DoE) methodologies is recommended to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Impurities ≥2% can skew bioassay results; orthogonal purity checks (HPLC, LC-MS) are essential.

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Meta-analyses using standardized protocols (e.g., OECD guidelines) and open-data platforms improve comparability .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives based on this scaffold?

- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Validate models with SAR studies, focusing on halogen substituent interactions with hydrophobic pockets. Limitations include force field inaccuracies for iodine-containing systems, necessitating hybrid QM/MM approaches .

Methodological Frameworks for Research Design

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to studies involving this compound?

- Methodological Answer :

- Feasible : Scale-up beyond 10 mmol requires addressing exothermic risks in iodination steps.

- Novel : Prioritize understudied applications (e.g., photodynamic therapy vs. well-explored antimicrobial uses).

- Ethical : Adhere to Green Chemistry principles (e.g., solvent recovery systems for DMF).

Template-based frameworks like PICO (Population: in vitro models; Intervention: derivative synthesis; Comparison: parent quinoline; Outcome: IC₅₀ values) structure hypothesis testing .

Q. How should researchers document synthetic procedures to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer : Include:

- Step-by-Step Protocols : With exact temperatures, stirring rates, and inert gas flow.

- Characterization Data : NMR integrals, HPLC chromatograms (retention times, column specs).

- Reproducibility Notes : E.g., "Reaction failed when technical-grade DMF was used."

Journals may require deposition of spectral data in public databases (e.g., ChemSpider) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。